molecular formula C2H5I B13757769 Iodoethane-2-D1

Iodoethane-2-D1

Cat. No.: B13757769
M. Wt: 156.97 g/mol
InChI Key: HVTICUPFWKNHNG-MICDWDOJSA-N
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Description

Iodoethane-2-D1, also known as ethyl iodide, is an organoiodine compound with the chemical formula C2H5I. It is a colorless liquid with a characteristic odor and is used primarily as an ethylating agent in organic synthesis. The compound is notable for its reactivity and is often employed in various chemical reactions due to the presence of the iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodoethane-2-D1 can be synthesized through several methods. One common method involves the reaction of ethanol with iodine and red phosphorus. The reaction proceeds as follows:

C2H5OH+I2+PC2H5I+H3PO3\text{C2H5OH} + \text{I2} + \text{P} \rightarrow \text{C2H5I} + \text{H3PO3} C2H5OH+I2+P→C2H5I+H3PO3

This method requires careful control of reaction conditions, including temperature and the molar ratios of reactants, to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, this compound is often produced by the reaction of ethylene with hydrogen iodide. This method is advantageous due to its scalability and efficiency:

C2H4+HIC2H5I\text{C2H4} + \text{HI} \rightarrow \text{C2H5I} C2H4+HI→C2H5I

The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Iodoethane-2-D1 undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form ethanol.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethene.

    Reduction: this compound can be reduced to ethane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Elimination Reactions: Potassium hydroxide (KOH) in ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Ethanol (C2H5OH)

    Elimination Reactions: Ethene (C2H4)

    Reduction: Ethane (C2H6)

Scientific Research Applications

Iodoethane-2-D1 is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: Used as an ethylating agent to introduce ethyl groups into various organic molecules.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients and intermediates.

    Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

    Biological Studies: Used as a reagent in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of iodoethane-2-D1 primarily involves its reactivity as an alkylating agent. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows this compound to transfer its ethyl group to various nucleophiles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Bromoethane (C2H5Br): Similar in structure but contains a bromine atom instead of iodine.

    Chloroethane (C2H5Cl): Contains a chlorine atom and is less reactive than iodoethane-2-D1.

    Fluoroethane (C2H5F): Contains a fluorine atom and is the least reactive among the halogenated ethanes.

Uniqueness

This compound is unique due to the presence of the iodine atom, which makes it more reactive compared to its bromo, chloro, and fluoro counterparts. This increased reactivity is beneficial in various synthetic applications, allowing for more efficient and selective chemical transformations.

Properties

Molecular Formula

C2H5I

Molecular Weight

156.97 g/mol

IUPAC Name

1-deuterio-2-iodoethane

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D

InChI Key

HVTICUPFWKNHNG-MICDWDOJSA-N

Isomeric SMILES

[2H]CCI

Canonical SMILES

CCI

Origin of Product

United States

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